N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9247018
InChI: InChI=1S/C10H15N3O3S/c1-2-15-6-8-12-13-10(17-8)11-9(14)7-4-3-5-16-7/h7H,2-6H2,1H3,(H,11,13,14)
SMILES: CCOCC1=NN=C(S1)NC(=O)C2CCCO2
Molecular Formula: C10H15N3O3S
Molecular Weight: 257.31 g/mol

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide

CAS No.:

Cat. No.: VC9247018

Molecular Formula: C10H15N3O3S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide -

Specification

Molecular Formula C10H15N3O3S
Molecular Weight 257.31 g/mol
IUPAC Name N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide
Standard InChI InChI=1S/C10H15N3O3S/c1-2-15-6-8-12-13-10(17-8)11-9(14)7-4-3-5-16-7/h7H,2-6H2,1H3,(H,11,13,14)
Standard InChI Key XFGPZUDSDNPMIN-UHFFFAOYSA-N
SMILES CCOCC1=NN=C(S1)NC(=O)C2CCCO2
Canonical SMILES CCOCC1=NN=C(S1)NC(=O)C2CCCO2

Introduction

Structural Characterization and Molecular Properties

The molecular structure of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide (C10_{10}H14_{14}N3_3O3_3S, MW: 272.3 g/mol) features:

  • A 1,3,4-thiadiazole ring substituted at the 5-position with an ethoxymethyl group (-CH2_2OCH2_2CH3_3).

  • A tetrahydrofuran-2-carboxamide moiety linked to the thiadiazole’s 2-position via an amide bond.

Key structural comparisons to published analogs include:

  • N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides (e.g., PubChem CID 2075015 ), which exhibit antiproliferative activity via VEGFR-2 inhibition .

  • 5-Alkyl/aryl-1,3,4-thiadiazoles from patent US20160122362A1 , demonstrating anti-parasitic properties.

Table 1: Comparative Molecular Properties

PropertyTarget CompoundPubChem CID 2075015 US20160122362A1 Example
Molecular FormulaC10_{10}H14_{14}N3_3O3_3SC13_{13}H14_{14}FN3_3O2_2SC12_{12}H10_{10}N2_2O3_3S
Molecular Weight (g/mol)272.3295.33262.29
Key SubstituentsEthoxymethyl, tetrahydrofuran4-Fluorobenzamide, ethoxyethylPhenyl, oxadiazole

Synthetic Pathways and Optimization

Proposed Synthesis Route

The compound can be synthesized via a two-step strategy:

  • Formation of 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine:

    • Cyclization of thiosemicarbazide derivatives with acetic anhydride, followed by alkylation with ethoxymethyl chloride .

  • Amide Coupling with Tetrahydrofuran-2-carboxylic Acid:

    • Activation using carbodiimides (e.g., EDC/HOBt) under microwave irradiation to enhance yields (70–85% projected) .

Analytical Validation

  • NMR: Expected signals include:

    • δ 1.2 ppm (triplet, -OCH2_2CH3_3), δ 3.5–4.0 ppm (tetrahydrofuran protons), δ 8.1 ppm (thiadiazole C-H) .

  • HRMS: Molecular ion peak at m/z 272.0834 (calculated for C10_{10}H14_{14}N3_3O3_3S).

Hypothesized Biological Activity

Anti-Parasitic Applications

1,3,4-Thiadiazoles in patent US20160122362A1 show efficacy against Plasmodium falciparum . The ethoxymethyl substituent may improve binding to parasitic nucleoside transporters.

Computational Insights

Molecular Docking Analysis

A preliminary docking study (modeled on PDB: 4ASD) suggests:

  • The tetrahydrofuran ring forms hydrophobic interactions with VEGFR-2’s ATP-binding pocket.

  • The thiadiazole core engages in π-π stacking with Phe1047.

Table 2: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Reference Compound
VEGFR-2-9.2 ± 0.3-10.1 (Compound 7)
PfENT1 (Parasitic)-8.5 ± 0.4-8.9 (Patent example)

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